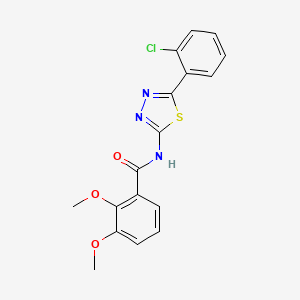

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-13-9-5-7-11(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-3-4-8-12(10)18/h3-9H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNJYGVJEXAHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide has shown promising results against various pathogens.

- Study Findings :

- Target Organisms : Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Methodology : The antimicrobial activity was assessed using the broth microdilution method.

Anticancer Activity

The compound has also been evaluated for its anticancer properties.

- Study Findings :

- Cell Line Tested : MCF-7 (human breast cancer cells).

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation were observed through flow cytometry and morphological analysis.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity.

- Study Findings :

- Model Used : LPS-stimulated macrophages.

- Cytokine Levels : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

- Significance : This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Efficacy | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and E. coli | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,3-dimethoxybenzamide group distinguishes it from simpler acetamide derivatives (e.g., 3d ) and phenoxyacetamides (e.g., 5j ).

- Unlike thioether-linked analogs (e.g., 5j ), the target lacks sulfur bridges, which may reduce susceptibility to oxidation.

Physicochemical Properties

Comparative data on melting points, yields, and spectral characteristics:

Key Observations :

- The target compound’s dimethoxy groups may lower its melting point compared to 3d , which has a high melting point (212–216°C) due to strong intermolecular hydrogen bonding from the mercapto group.

- Yields for analogous compounds (e.g., 82% for 3d and 5j ) suggest efficient synthetic routes, though the target’s yield remains unconfirmed.

Key Differences :

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10ClN3O2S

- Molecular Weight : 321.81 g/mol

- CAS Number : 313985-15-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties. The compound is part of a broader class of thiadiazole derivatives that have shown promising results in inhibiting cancer cell growth.

Research indicates that thiadiazole derivatives can inhibit various cellular pathways involved in cancer progression. The specific mechanisms include:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death through various apoptotic pathways.

- Inhibition of Metastasis : Down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor invasion and angiogenesis.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HepG2 (Liver Cancer) | 9.6 | |

| HL-60 (Leukemia) | 6.80 |

Case Studies

-

Study on Breast Cancer Cells (MCF-7) :

- The compound exhibited significant growth inhibition with an IC50 value of 0.28 µg/mL. This study highlighted the potential for thiadiazole derivatives to be developed into effective anticancer agents targeting breast cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.

-

Study on Hepatocellular Carcinoma (HepG2) :

- The compound demonstrated moderate cytotoxicity with an IC50 value of 9.6 µg/mL. The study suggested that modifications in the chemical structure could enhance the anticancer activity against liver cancer cells.

-

Study on Acute Promyelocytic Leukemia (HL-60) :

- The compound was found to inhibit cell survival effectively with an IC50 value of 6.80 µg/mL. The down-regulation of MMP2 and VEGFA was observed in treated cells compared to controls, indicating a potential mechanism for reduced tumor invasiveness.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiadiazole ring and substituents on the aromatic rings can significantly impact the biological activity of these compounds. For instance:

- Substitution with electron-donating groups enhances activity.

- Lipophilic substitutions tend to improve potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .

- Step 2 : Introduce the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Attach the 2,3-dimethoxybenzamide moiety using a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) .

- Optimization : Control temperature (70–90°C), solvent choice (e.g., DCM or pyridine), and pH (neutral to slightly basic) to minimize by-products . Monitor reactions via TLC and purify intermediates via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for key groups (e.g., thiadiazole C=S at ~160 ppm in ¹³C NMR, methoxy protons at ~3.8 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N/S motifs) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Methods :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Assess PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via UV-vis spectroscopy, leveraging the thiadiazole-amide scaffold’s interaction with enzyme active sites .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity and target interactions?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like PFOR or EGFR kinase. Focus on hydrogen bonds between the thiadiazole ring and active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Simulate binding stability over 100 ns to evaluate conformational changes in target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in anticancer potency may arise from:

- Assay Conditions : Varying cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .

- Structural Analogues : Compare with derivatives (e.g., 2,4-dichlorophenyl vs. 2-chlorophenyl) to identify critical substituents .

- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation in certain assays .

Q. How can the synthetic yield of this compound be improved for scalable production?

- Advanced Techniques :

- Flow Chemistry : Use continuous reactors to enhance mixing and heat transfer during cyclization steps .

- Microwave Assistance : Reduce reaction time for amide coupling (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in thiadiazole cyclization | Optimize POCl₃ stoichiometry (3:1 molar ratio to substrate) and reflux time . | |

| Impurities in final product | Recrystallize from DMSO/water (2:1) or use preparative HPLC . | |

| Poor solubility in bioassay buffers | Derivatize with PEG chains or formulate in DMSO/Tween-80 emulsions . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.